molecular formula C9H16Cl2N4 B1413446 N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride CAS No. 2109583-75-5

N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride

Cat. No.: B1413446
CAS No.: 2109583-75-5
M. Wt: 251.15 g/mol
InChI Key: RQOOEDOWBYTWER-UHFFFAOYSA-N
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Description

N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N4. It is a nitrogen-containing heterocycle that features both pyrrolidine and pyrazine rings. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone with suitable reagents to form the pyrrolopyrazine scaffold . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through crystallization or chromatography to ensure the compound meets research-grade standards.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride is unique due to its specific combination of pyrrolidine and pyrazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-methyl-3-pyrrolidin-2-ylpyrazin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-10-9-8(12-5-6-13-9)7-3-2-4-11-7;;/h5-7,11H,2-4H2,1H3,(H,10,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOOEDOWBYTWER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CN=C1C2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride
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N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride
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N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride
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N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride
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N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride
Reactant of Route 6
N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride

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